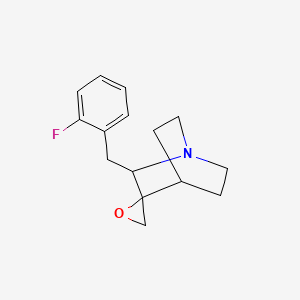

2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine

Description

2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine is a synthetic organic compound that belongs to the class of quinulidine derivatives It is characterized by the presence of a fluorobenzyl group and an epoxymethyl group attached to the quinulidine core

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO/c16-13-4-2-1-3-11(13)9-14-15(10-18-15)12-5-7-17(14)8-6-12/h1-4,12,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSSNEXAHXRWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2CC4=CC=CC=C4F)CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinulidine Core: The quinulidine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and the quinulidine intermediate.

Epoxidation: The epoxymethyl group is introduced through epoxidation reactions, typically using peracids or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinulidine oxides.

Reduction: Reduction reactions can convert the epoxide group to diols or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorobenzyl group or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and metal oxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Quinulidine oxides and related compounds.

Reduction: Diols and other reduced derivatives.

Substitution: Modified quinulidine derivatives with different substituents.

Scientific Research Applications

2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the epoxymethyl group can participate in covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(2-Fluorobenzyl)quinulidine: Lacks the epoxymethyl group, which may result in different reactivity and biological activity.

3-(Epoxymethyl)quinulidine:

Uniqueness

2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine is unique due to the combination of the fluorobenzyl and epoxymethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields.

Biological Activity

2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- CAS Number : 477871-69-5

- Molecular Formula : C16H16FNO

This compound features a quinulidine core with a fluorobenzyl group and an epoxymethyl substituent, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of quinulidine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl group is believed to enhance lipophilicity, facilitating better membrane penetration and improved efficacy against microbial targets.

Anticancer Activity

Quinoline derivatives, including those related to this compound, have been investigated for their anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antifungal | Potential activity against fungal pathogens |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses exist based on related compounds:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the fluorinated derivatives exhibited enhanced antibacterial properties compared to non-fluorinated counterparts, likely due to increased membrane permeability .

- Cancer Cell Line Research : In vitro experiments on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, suggesting a potential therapeutic application in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.